Product packaging for Isochlorogenic acid b(Cat. No.:)

Isochlorogenic acid b

Cat. No.: B10762138
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-FCXRPNKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isochlorogenic Acid b is a key dicaffeoylquinic acid isomer, predominantly isolated from plant sources such as Lonicera japonica (honeysuckle) and yerba mate. This potent polyphenolic compound serves as a critical reference standard and active investigational agent in a wide range of pharmacological and nutraceutical research. Its primary research value lies in its robust antioxidant capacity, where it acts as a potent free radical scavenger, and its significant anti-inflammatory activity, mediated through the modulation of key signaling pathways like NF-κB and MAPK. Researchers utilize this compound to study its potential mechanisms in metabolic disorders, exploring its effects on glucose metabolism and insulin sensitivity. Furthermore, its neuroprotective properties are a growing area of interest, with studies focusing on its ability to mitigate oxidative stress in neuronal cells. Additional investigations extend to its hepatoprotective effects, antiviral potential, and its role in gut health by influencing the gut microbiota. This product is presented as a high-purity analytical standard, ideal for use in HPLC, LC-MS, and NMR for quality control and compound identification in natural product analysis, ensuring reliable and reproducible research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O12 B10762138 Isochlorogenic acid b

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

IUPAC Name

3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+

InChI Key

UFCLZKMFXSILNL-FCXRPNKRSA-N

Isomeric SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Chemical Properties and Natural Occurrence

Chemical Structure and Isomerism

As a dicaffeoylquinic acid, this compound's structure is key to its function. The presence of multiple hydroxyl groups on the aromatic rings of the caffeic acid moieties, along with the carboxyl and hydroxyl groups on the quinic acid core, contributes to its chemical reactivity and biological activity.

Table 1: Chemical Identification of this compound

PropertyValue
IUPAC Name (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Molecular Formula C25H24O12
Molecular Weight 516.45 g/mol
CAS Number 14534-61-3

Data sourced from multiple chemical databases. nih.govchemfaces.comabmole.com

Natural Sources and Biosynthesis

This compound is biosynthesized in plants through the phenylpropanoid pathway. mdpi.comfrontiersin.org This pathway converts phenylalanine into cinnamic acid, which is then hydroxylated to form p-coumaric acid and subsequently caffeic acid. wikipedia.orgfrontiersin.org The caffeic acid is then esterified to a quinic acid core. The formation of dicaffeoylquinic acids like this compound involves a second esterification step. mdpi.com

This compound is found in a variety of plant species, often alongside other chlorogenic acids. nih.govmdpi.com Notable sources include coffee beans, sunflower seeds, blueberries, and various medicinal herbs. chromadex.commdpi.com

Advanced Analytical Methodologies for Isochlorogenic Acid B

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the isolation and quantitative analysis of isochlorogenic acid b from various sources. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from other structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds, including this compound. researchgate.net Its robustness and reliability have led to its widespread application in the quality control of herbal medicines and in pharmacokinetic studies. akjournals.comnih.gov Researchers have developed and validated various HPLC methods for the simultaneous determination of this compound alongside its isomers and other related phenolic acids. akjournals.comresearchgate.net

A typical HPLC analysis involves a reversed-phase column, often a C18 column, and a gradient elution system. oup.comturkjps.org The mobile phase commonly consists of an aqueous component, often acidified with phosphoric acid or acetic acid to improve peak shape and resolution, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). researchgate.netturkjps.org Detection is typically performed using a UV detector, with the maximum absorption wavelength for this compound and its isomers being around 326-330 nm. akjournals.comturkjps.org The successful separation of this compound from its isomers, isochlorogenic acid A and isochlorogenic acid C, has been achieved using these methods, allowing for their individual quantification. akjournals.comresearchgate.net

Table 1: Representative HPLC Conditions for this compound Analysis
ParameterConditionSource
ColumnShim-pack VP-ODS (250 mm × 4.6 mm, 5 μm) researchgate.net
Mobile PhaseA: Acetonitrile, B: 0.5% acetic acid aqueous solution (Gradient elution) researchgate.net
Flow Rate1.0 mL/min researchgate.netoup.com
Column Temperature30 °C researchgate.netoup.com
Detection Wavelength326 nm akjournals.com
ColumnElite Hypersil C18 (200 × 4.6 mm i.d., 5 µm particle size) oup.com
Mobile PhaseA: Acetonitrile, B: 0.1% phosphoric acid in water (Gradient elution) oup.com

To achieve faster analysis times and enhanced resolution, Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative to conventional HPLC. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures but results in significantly improved separation efficiency. The coupling of UHPLC with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, provides a highly sensitive and selective platform for the analysis of this compound. researchgate.netacs.org

This hyphenated technique, UHPLC-MS, is invaluable for identifying and quantifying this compound and its metabolites in complex biological samples like plasma and tissues. nih.govnih.gov For instance, UHPLC-ESI-QTOF-MS has been successfully used to identify three different isomers of isochlorogenic acid, highlighting the precision and accuracy of this approach. researchgate.net The method allows for the simultaneous quantification of multiple chlorogenic acids, including this compound, in various matrices. nih.govrsc.org The high resolving power of the mass spectrometer enables the differentiation of isomeric compounds that may co-elute chromatographically. d-nb.info

Table 2: Exemplary UHPLC-MS Parameters for this compound Analysis
ParameterConditionSource
UHPLC SystemShimadzu UHPLC system nih.gov
ColumnAgilent Zorbax Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 μm) nih.gov
Mobile PhaseA: 0.1% formic acid–water, B: Acetonitrile–methanol (4:1) (Gradient elution) nih.gov
Flow Rate0.3 mL/min nih.govnih.gov
Mass SpectrometerTriple Quadrupole 5500 LC-MS/MS system nih.gov
Ionization ModeNegative ion mode nih.gov
UHPLC SystemUltimate 3000 system (Dionex) tandfonline.com
ColumnHYPERSIL GOLD C18 column (100 × 2.1 mm, 1.9 μm) tandfonline.com
Mobile PhaseA: Water with 0.1% formic acid, B: Acetonitrile (Gradient elution) tandfonline.com
Mass SpectrometerQ-Exactive Orbitrap MS nih.gov

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and low sample consumption. While less commonly reported for this compound specifically, CE is well-suited for the analysis of polar and ionogenic metabolites in complex biological fluids. nih.gov The separation in CE is based on the differential migration of charged analytes in an electric field. For acidic compounds like this compound, analysis is typically performed using a cationic polymer-coated capillary and a weakly alkaline buffer in reversed polarity mode with negative ionization mass spectrometry detection. nih.gov

The utility of CE lies in its ability to analyze complex mixtures with minimal sample preparation, making it a valuable tool for metabolomic studies where a broad range of acidic metabolites are of interest. nih.gov Although direct applications to this compound are not extensively detailed, the principles of CE for anionic metabolic profiling are directly applicable. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation in Research

Beyond separation and quantification, spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation of this compound and the identification of its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. nih.gov Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine the precise connectivity of atoms within the molecule. nih.gov The chemical shifts and coupling constants of the protons in the ¹H NMR spectrum provide detailed information about the molecular structure, including the positions of the caffeoyl groups on the quinic acid core. nih.govchemicalbook.com The structures of isolated isochlorogenic acid isomers, including this compound, have been unequivocally confirmed using ESI-MS and ¹H NMR. nih.gov The purity of standard compounds used in quantitative analyses is also often verified by NMR spectroscopy. nih.govtandfonline.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a critical technique for identifying metabolites of this compound in biological systems. nih.govnih.gov This method provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. acs.org By comparing the mass spectra of the parent compound with its metabolites, researchers can identify metabolic transformations such as methylation, glucuronidation, and sulfation. nih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. For instance, the characteristic losses of caffeoyl and quinic acid moieties are used to identify the core structure of the metabolites. d-nb.info Studies utilizing techniques like UHPLC-Q-Exactive Orbitrap MS have successfully identified numerous metabolites of isochlorogenic acids in rat plasma, many of which were previously uncharacterized. nih.gov

Table 3: High-Resolution Mass Spectrometry Parameters for Metabolite Identification
ParameterConditionSource
Mass SpectrometerQ-Exactive Orbitrap MS nih.gov
Ionization ModeNegative ESI nih.gov
Scan Rangem/z 100–1200 nih.gov
Full MS Resolution35,000 nih.gov
MS² Resolution17,500 nih.gov
Collision GasNitrogen nih.gov
Normalized Collision Energy30% nih.gov

Method Validation and Quality Control in Research Studies

The reliability and accuracy of quantitative data for this compound in research settings are fundamentally dependent on rigorous method validation and consistent quality control practices. Analytical procedures, predominantly High-Performance Liquid Chromatography (HPLC), must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for purpose. scholarsresearchlibrary.comscielo.br This validation process confirms that the method provides precise, accurate, and reliable data for the quantification of this compound in various matrices, including complex mixtures like herbal preparations. scielo.brnih.gov

Detailed research findings from studies involving this compound demonstrate the application of these validation principles. Key parameters assessed include linearity, sensitivity (limit of detection and quantification), precision, accuracy, and specificity.

A study developing an on-line DPPH-Capillary Electrophoresis (CE) method with Diode Array Detection (DAD) for analyzing antioxidants in Reduning injection validated the procedure for seven components, including this compound. plos.org The validation confirmed the method's suitability for quantitative analysis. plos.org Similarly, an HPLC method was validated to quantify seven phenolic acids, including this compound, in Brazilian green propolis. nih.gov

Method Validation Parameters

The following table summarizes the typical validation parameters established in analytical methods for the quantification of this compound.

ParameterDetailsResearch ContextCitation
Linearity The method demonstrated a linear relationship between concentration and detector response.The calibration curve for this compound was linear in the range of 1–100 µg/mL. The regression equation was y = 0.6993x − 0.2756, with a correlation coefficient (R²) > 0.9983. plos.org
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.The LOD for this compound was determined to be 0.25 µg/mL, based on a signal-to-noise ratio of 3. plos.org
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.The LOQ is established to ensure reliable quantification at low concentrations. longdom.orgakjournals.com
Precision Assessed through intra-day and inter-day variability, typically expressed as Relative Standard Deviation (%RSD).Acceptable precision for related compounds is often defined as an RSD within 2.5% or 3.0%. scholarsresearchlibrary.comresearchgate.net
Accuracy Determined by recovery studies, where a known amount of the standard is added to a sample and the recovery percentage is calculated.For similar analytical methods, recovery ranges are typically found to be between 94.7% and 102%. scholarsresearchlibrary.comresearchgate.net
Specificity The ability to assess the analyte unequivocally in the presence of other components.Specificity is often confirmed by comparing retention times and UV spectra with a pure standard and through peak purity analysis using a DAD detector. scholarsresearchlibrary.comscielo.br

Quality Control Measures

Consistent quality control (QC) is essential for the ongoing reliability of analytical results. A primary QC measure is the use of high-purity certified reference standards. For instance, this compound with a purity of 98.0% has been used as a standard in research. mdpi.com

Another critical practice is the preparation and analysis of QC samples at multiple concentration levels (low, medium, and high) alongside the test samples. plos.orgsemanticscholar.orgscienceopen.com This allows for the continuous monitoring of the analytical method's performance throughout a study. semanticscholar.orgscienceopen.com In the analysis of herbal medicines like Reduning injection and Cuscuta chinensis Lam., QC samples containing this compound were prepared to ensure the quality of the quantitative data. plos.orgscienceopen.com Furthermore, this compound can serve as an index compound for the quality control of botanical preparations. researchgate.net

Research Findings on this compound Quantification

The validated analytical methods have been successfully applied to quantify this compound in various natural products. The following table presents examples of these research findings.

MatrixAnalytical MethodFindingCitation
Brazilian Green PropolisHPLCThe content of this compound was found to be 0.08 ± 0.04%. This was the lowest content among the seven phenolic acids analyzed. nih.gov
Reduning InjectionOn-line DPPH-CE-DADThis compound was identified and quantified as one of seven antioxidant components used as markers to evaluate the quality of the injection. plos.orgsemanticscholar.org
HuatuodouHPLCThis compound was one of seven components simultaneously determined for the quality control of this traditional Chinese medicine. The detection wavelength was set at 326 nm. akjournals.com

Biological Activities and Mechanistic Studies in Vitro and in Vivo Models

Antioxidant Mechanisms and Oxidative Stress Modulation

Isochlorogenic acid b (ICAB) demonstrates significant antioxidant capabilities through direct and indirect mechanisms. It not only neutralizes harmful free radicals but also enhances the endogenous antioxidant defenses of cells, thereby mitigating cellular damage induced by oxidative stress.

The antioxidant properties of this compound are fundamentally linked to its capacity for scavenging free radicals. This activity has been quantified using various in vitro antioxidant assays. The structure of this compound, with its multiple hydroxyl groups on the caffeoyl moieties, enables it to donate hydrogen atoms to neutralize reactive oxygen species (ROS).

In comparative studies of chlorogenic acid isomers, this compound has been identified as a potent antioxidant. biocrick.com An on-line DPPH-CE-DAD method, a technique used for screening and quantifying antioxidants, successfully identified this compound as a key antioxidant component in complex mixtures. biocrick.com Studies comparing different isomers found that isochlorogenic acids, including type B, exhibited strong scavenging activity against the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical. semanticscholar.org Further research has confirmed its ability to scavenge various radicals, including hydroxyl (·OH) and superoxide (B77818) (O₂⁻·), although its efficacy can vary depending on the specific radical. spgykj.com

Table 1: In Vitro Free Radical Scavenging Activity of Isochlorogenic Acid Isomers

Assay Compound/Isomer Group Observation Source(s)
DPPH Radical Scavenging This compound Identified as a significant antioxidant component. biocrick.com
DPPH Radical Scavenging Isochlorogenic Acids (A, B, C) Demonstrated strong scavenging ability. semanticscholar.org
Cell Viability (Oxidative Stress) This compound (25 µM) Significantly improved cell viability after exposure to tert-butyl hydroperoxide (tBHP). semanticscholar.org

Note: This table presents a summary of findings from studies on isochlorogenic acid's antioxidant activities.

Beyond direct radical scavenging, this compound reinforces the cellular antioxidant defense network. In a mouse model of lead-induced neurotoxicity, supplementation with ICAB effectively countered oxidative stress by increasing the activity of antioxidant enzymes. nih.gov This suggests that ICAB can bolster the cell's intrinsic mechanisms for managing oxidative damage.

While direct evidence specifically detailing this compound's interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is still emerging, studies on the broader class of chlorogenic acids provide strong indications of this mechanism. The Nrf2 pathway is a master regulator of cellular antioxidant responses. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of numerous antioxidant and detoxifying enzymes. Research on chlorogenic acid has shown it can stimulate the nuclear translocation of Nrf2, subsequently inducing the activity of enzymes like glutathione (B108866) S-transferases (GST) and NAD(P)H: quinone oxidoreductase. nih.govnih.gov It is plausible that this compound shares this ability to activate the Nrf2 signaling pathway, thereby upregulating the production of protective enzymes such as heme oxygenase-1 (HO-1). mdpi.commdpi.com

Anti-Inflammatory Properties and Signaling Pathway Interventions

This compound exerts potent anti-inflammatory effects by intervening in key signaling cascades that regulate the inflammatory response. It effectively suppresses the production of pro-inflammatory molecules and modulates the activity of central inflammatory pathways.

A key aspect of this compound's anti-inflammatory action is its ability to reduce the expression and release of pro-inflammatory cytokines. In an in vivo study on lead-induced neuroinflammation, ICAB administration significantly decreased the brain levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov These cytokines are pivotal mediators of the inflammatory cascade, and their inhibition points to the compound's significant anti-inflammatory potential. Studies on closely related isomers, such as isochlorogenic acid A, have shown similar inhibitory effects on a wider range of inflammatory markers, including interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), further supporting the anti-inflammatory profile of this class of compounds. e-century.usnih.govresearchgate.net

Table 2: Effect of this compound on Pro-Inflammatory Cytokines

Model System Pro-Inflammatory Cytokine Effect Observed Source(s)
Lead-induced neuroinflammation (mouse brain) Tumor Necrosis Factor-alpha (TNF-α) Decreased levels nih.gov

Note: This table summarizes the documented inhibitory effects of this compound on key inflammatory mediators.

The anti-inflammatory effects of this compound are mediated through its interaction with critical intracellular signaling pathways. Research indicates that ICAB can interfere with the Toll-like receptor 4 (TLR4) signaling pathway, which is a key upstream activator of inflammatory responses. nih.gov By decreasing the levels of TLR4 and its downstream adapter protein, myeloid differentiation factor 88 (MyD88), ICAB effectively dampens the initiation of the inflammatory cascade. nih.gov

This upstream inhibition has direct consequences for the activation of the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of many pro-inflammatory genes. nih.govmdpi.com By modulating upstream signals, ICAB can prevent the activation and nuclear translocation of NF-κB, thereby suppressing the transcription of target genes like TNF-α and IL-6. mdpi.comnih.gov

Furthermore, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it was found to decrease levels of p38, a key kinase in the MAPK family that is involved in stress and inflammatory responses. nih.govnih.gov The broader class of chlorogenic acids is known to inhibit the phosphorylation of other MAPK members, including c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK), suggesting a comprehensive modulatory effect on this pathway. nih.govconsensus.appmdpi.com While less is known about its specific interaction with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, studies on isomers like isochlorogenic acid A have demonstrated inhibition of STAT3 phosphorylation, indicating another potential avenue for its anti-inflammatory actions. nih.gov

Enzyme and Receptor Target Modulation

This compound has been identified as an inhibitor of specific enzymes, highlighting its potential for targeted therapeutic applications. Virtual screening and docking analyses have identified it as a potential inhibitor of phosphodiesterase-5 (PDE-5). biocrick.comchemfaces.com PDE-5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition is a therapeutic strategy for conditions like erectile dysfunction and pulmonary hypertension. Docking studies suggest that this compound forms favorable hydrogen bond interactions with key residues in the active site of PDE-5, such as ASN662 and GLN817. biocrick.com

In addition to PDE-5, this compound has been noted for its α-glucosidase inhibitory activity. abmole.com α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels. This finding suggests a potential role for this compound in metabolic regulation.

Table 3: Mentioned Compounds

Compound Name
1,1-diphenyl-2-picrylhydrazyl (DPPH)
Caffeic acid
Chlorogenic acid
Cryptochlorogenic acid
Cyclic guanosine monophosphate (cGMP)
Cyclooxygenase-2 (COX-2)
Glutathione (GSH)
Heme oxygenase-1 (HO-1)
Inducible nitric oxide synthase (iNOS)
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Isochlorogenic acid A
This compound
Isochlorogenic acid C
Lead
Neochlorogenic acid
Nitric oxide (NO)
Quinic acid
Tert-butyl hydroperoxide (tBHP)
Tumor necrosis factor-alpha (TNF-α)
Vitamin C

Phosphodiesterase (PDE-5) Inhibition and Structural Insights

This compound has been identified as a potential inhibitor of Phosphodiesterase-5 (PDE-5), an enzyme crucial in various physiological processes. Computational docking analyses have suggested that this compound is a promising candidate for PDE-5 inhibition. These studies provide a foundation for further investigation into its therapeutic applications.

In silico studies have explored the interaction between this compound and the PDE-5 receptor. Docking analyses identified this compound as a potent potential inhibitory compound. Further computational design generated numerous derivatives, with several mapping successfully to pharmacophore models, indicating them as promising leads for PDE-5 inhibition. Analysis of the hydrogen bond interactions revealed that key residues such as ASN662, SER663, and GLN817 are frequently involved in the binding between the ligands and PDE-5. These findings highlight novel compounds with favorable interactions with PDE-5, all of which form hydrogen bonds with three critical residues, suggesting a basis for understanding the ligand-PDE-5 interaction.

Table 1: Structural Insights from Docking Analyses of this compound with PDE-5
Key FindingDetailsReference
Potential InhibitionIdentified as a potential inhibitory compound through docking analyses. researchgate.net
Interacting ResiduesFrequently interacts with ASN662, SER663, and GLN817 in the PDE-5 active site. researchgate.net
Derivative DesignDe novo evolution based on its structure designed 47 derivatives, with seven mapping to the pharmacophore model. researchgate.net

Glycosidase and Reductase Enzyme Inhibition

Research has demonstrated the inhibitory effects of this compound on certain glycosidase enzymes. Specifically, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. One study identified this compound as a potent inhibitor of α-glucosidase with a half-maximal inhibitory concentration (IC50) of 497.62 ± 0.2 μM nih.gov.

While direct studies on the reductase enzyme inhibition by this compound are limited, research on the closely related compound, chlorogenic acid, provides some insights. Chlorogenic acid has been found to inhibit aldose reductase, a key enzyme in the polyol pathway which is implicated in diabetic complications researchgate.netresearchgate.netnih.gov. In vitro studies have demonstrated that chlorogenic acid inhibits rat aldose reductase activity and can prevent the development of sugar cataracts in animal models researchgate.netresearchgate.netnih.gov. Docking studies also support that chlorogenic acid fits well into the active site of aldose reductase, suggesting its potential as an inhibitor japsonline.com.

Table 2: Enzyme Inhibitory Activity of this compound and Related Compounds
CompoundEnzymeInhibitory Activity (IC50)Reference
This compoundα-Glucosidase497.62 ± 0.2 μM nih.gov
Chlorogenic acid (related compound)Aldose ReductaseInhibits activity in vitro researchgate.netresearchgate.netnih.gov

Other Enzyme and Ion Channel Interactions (e.g., TRPV3, ceramidase)

This compound has been identified as a selective inhibitor of the temperature-sensitive transient receptor potential vanilloid 3 (TRPV3) channel. In vitro studies using whole-cell patch-clamp and single-channel recordings have shown that this compound selectively inhibits TRPV3 currents with an IC50 value of 0.9 ± 0.3 μmol/L. The mechanism of this inhibition involves a reduction in the channel's open probability. Molecular docking and site-directed mutagenesis have further revealed that the residues T636 and F666 are critical for the binding of this compound to the TRPV3 channel. This interaction is described as a "clamp-like" interaction, which contributes to its enhanced potency in inhibiting TRPV3. In vivo studies have confirmed that this inhibition can reverse ear swelling in dermatitis and chronic pruritus models and can rescue keratinocyte death induced by a TRPV3 agonist.

There is currently no specific research available on the direct interaction between this compound and ceramidase.

Table 3: Interaction of this compound with the TRPV3 Ion Channel
ParameterFindingMethodology
TargetTRPV3 Ion ChannelWhole-cell patch-clamp and single-channel recordings
IC50 Value0.9 ± 0.3 μmol/LIn vitro assay
MechanismReduces channel open probabilitySingle-channel recordings
Key Binding ResiduesT636 and F666Molecular docking and site-directed mutagenesis
In Vivo EffectReverses ear swelling in dermatitis and chronic pruritusAnimal models

Antimicrobial and Antiviral Research

Antibacterial Activities and Cellular Mechanisms (e.g., Metabolic Disruption, Shikimate Pathway)

While specific studies on the antibacterial activity of this compound are limited, research on the broader class of chlorogenic acids demonstrates significant antibacterial properties. Chlorogenic acid has been shown to be effective against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa nih.govmdpi.com. The minimum inhibitory concentration (MIC) values for chlorogenic acid typically range from 20 to 80 μg/mL against various bacterial pathogens nih.gov. For Bacillus subtilis, the MIC has been reported to be 2.50 mg/mL in one study mdpi.com.

The antibacterial mechanism of chlorogenic acid is multifaceted. One primary mechanism involves the disruption of bacterial cell membrane permeability, leading to the leakage of intracellular components and ultimately cell death nih.gov. Electron microscopy has confirmed that chlorogenic acid can damage the cell membrane of bacteria like S. aureus nih.gov. Another significant mechanism is the interference with cellular metabolism. Metabolomic studies on B. subtilis have shown that chlorogenic acid can induce an imbalance in the tricarboxylic acid (TCA) cycle and glycolysis, leading to metabolic disorder mdpi.com.

Furthermore, chlorogenic acid targets the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria but is absent in humans, making it an attractive target for antimicrobial agents. It has been shown to inhibit dehydroquinate synthase, a key enzyme in this pathway mdpi.com.

Table 4: Antibacterial Activity and Mechanisms of Chlorogenic Acid (a related compound)
Bacterial StrainActivity (MIC)Mechanism of ActionReference
Various pathogens20-80 μg/mLDisruption of cell membrane permeability nih.gov
Bacillus subtilis2.50 mg/mLMetabolic disruption (TCA cycle, glycolysis) mdpi.com
Various pathogens-Inhibition of the shikimate pathway (dehydroquinate synthase) mdpi.com

Antifungal Effects

Specific studies on the antifungal effects of this compound are not widely available. However, research on chlorogenic acid has demonstrated its potential as an antifungal agent. In vitro studies have shown that chlorogenic acid exhibits antifungal activity against pathogenic fungi such as Candida species and Aspergillus fumigatus nih.govresearchgate.net.

The mechanism of its antifungal action appears to be the disruption of the fungal cell membrane structure researchgate.net. For Candida albicans, chlorogenic acid has been shown to cause reduced cell viability, increased mitochondrial depolarization, production of reactive oxygen species, DNA fragmentation, and phosphatidylserine (B164497) externalization, which are all indicative of an apoptotic process nih.gov. Against Aspergillus fumigatus, chlorogenic acid has been shown to inhibit biofilm formation and decrease the production of gliotoxin (B1671588), a mycotoxin that contributes to the fungus's virulence researchgate.net.

Table 5: Antifungal Activity of Chlorogenic Acid (a related compound)
Fungal SpeciesObserved EffectMechanism of ActionReference
Candida spp.In vitro antifungal activityInduces apoptosis, disrupts cell membrane nih.govresearchgate.net
Aspergillus fumigatusInhibits biofilm formation and gliotoxin production- researchgate.net

Antiviral Activities and Viral Replication Inhibition

While direct antiviral studies on this compound are sparse, research on its isomers, isochlorogenic acid A and C, and the related compound chlorogenic acid, reveals significant antiviral properties.

Studies on isochlorogenic acid A have demonstrated potent anti-hepatitis B virus (HBV) activity. It significantly inhibits the production of HBsAg and HBeAg, with inhibitory rates of 86.9% and 72.9%, respectively. The proposed mechanism involves blocking the translation step of HBV replication. Furthermore, isochlorogenic acid A reduces the content of HBV covalently closed circular DNA (cccDNA) and induces the expression of heme oxygenase-1 (HO-1), which may contribute to its anti-HBV activity by reducing the stability of the HBV core protein researchgate.netnih.gov. Similarly, isochlorogenic acid C has also been shown to inhibit HBsAg and HBeAg expression nih.gov. The anti-HBV effects of 3,4-O-dicaffeoylquinic acid (another name for this compound) are suggested to be associated with the up-regulation of HO-1, which decreases the stability of the HBV core protein and blocks the refilling of nuclear HBV cccDNA nih.gov. Chlorogenic acid has also been shown to suppress HBV replication by inhibiting JNK expression researchgate.net.

Chlorogenic acid has also been found to be effective against the influenza A virus, with EC50 values of 44.87 μM against H1N1 and 62.33 μM against H3N2. Its mechanism of action is believed to be the inhibition of neuraminidase, which blocks the release of newly formed virus particles from infected cells nih.govnih.gov. Additionally, chlorogenic acid has shown in vitro antiviral activity against Herpes Simplex Virus-1 (HSV-1) researchgate.net.

Table 6: Antiviral Activities of Isochlorogenic Acids and Chlorogenic Acid
CompoundVirusEffectMechanismReference
Isochlorogenic acid AHepatitis B Virus (HBV)Inhibits HBsAg (86.9%) and HBeAg (72.9%)Blocks translation step of replication, reduces cccDNA, induces HO-1 researchgate.netnih.gov
Isochlorogenic acid CHepatitis B Virus (HBV)Inhibits HBsAg and HBeAg expression- nih.gov
3,4-O-dicaffeoylquinic acid (this compound)Hepatitis B Virus (HBV)Inhibits HBVUp-regulation of HO-1, decreases HBV core protein stability nih.gov
Chlorogenic acidInfluenza A (H1N1, H3N2)EC50 of 44.87 μM (H1N1) and 62.33 μM (H3N2)Inhibition of neuraminidase nih.govnih.gov
Chlorogenic acidHerpes Simplex Virus-1 (HSV-1)In vitro antiviral activity- researchgate.net

Neurobiological Effects and Neuroprotection

This compound (ICAB) has demonstrated notable potential in mitigating neurobehavioral abnormalities and offering neuroprotection. nih.gov Studies in animal models have highlighted its capacity to counteract neuroinflammation and oxidative stress, modulate crucial neurotrophic pathways, and improve behavioral parameters associated with anxiety and depression. nih.gov

Attenuation of Neuroinflammation and Oxidative Stress in Neural Models

In mouse models of lead-induced neurotoxicity, this compound supplementation has been shown to significantly inhibit neuroinflammation and oxidative stress. nih.gov The compound effectively decreases levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the brain. nih.gov Concurrently, it combats oxidative stress by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of antioxidant enzymes. nih.gov This dual action helps to protect neural tissues from inflammatory and oxidative damage. nih.gov

Modulation of Neurotrophic Factors (e.g., BDNF Pathway)

A key mechanism underlying the neuroprotective effects of this compound is its ability to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. nih.gov Research indicates that ICAB increases the expression of BDNF. nih.gov This neurotrophic factor plays a critical role in neuronal survival, growth, and synaptic plasticity. mdpi.com The activation of the BDNF pathway by ICAB leads to the increased phosphorylation of downstream signaling molecules, including cAMP-responsive element binding protein (CREB) and phosphoinositide 3-kinases-protein kinase B (PI3K/AKT). nih.gov Furthermore, ICAB was found to decrease the levels of Toll-like receptor 4 (TLR4), myeloid differentiation factor 88 (MyD88), and glycogen (B147801) synthase kinase-3 beta (GSK-3β), which are involved in inflammatory signaling that can negatively impact neuronal health. nih.gov

Effects on Neurobehavioral Parameters (e.g., anxiety, depression models)

The neuroprotective actions of this compound translate into tangible improvements in neurobehavioral outcomes in animal models. In mice exposed to lead, a neurotoxin known to cause behavioral abnormalities, ICAB supplementation significantly improved behaviors associated with anxiety and depression. nih.gov Specifically, treatment with ICAB led to a decreased duration of immobility in the tail suspension test, a common measure of depressive-like behavior. nih.gov In the open-field test, ICAB-treated mice showed an increase in the number of crossings, rearing frequency, and time spent in the center of the arena, indicating a reduction in anxiety-like behavior. nih.gov

Table 1: Neurobiological Effects of this compound in a Lead-Induced Neurotoxicity Mouse Model

Parameter Observation Implication
Neuroinflammation Decreased levels of TNF-α and IL-6. nih.gov Attenuation of the inflammatory response in the brain.
Oxidative Stress Decreased malondialdehyde (MDA) levels; increased antioxidant enzyme activity. nih.gov Inhibition of oxidative damage to neural cells.
BDNF Pathway Increased expression of BDNF; increased phosphorylation of CREB and PI3K/AKT. nih.gov Enhancement of neuronal survival and plasticity.
Anxiety-like Behavior Increased crossing, rearing, and time in the center of the open field test. nih.gov Anxiolytic effects.
Depressive-like Behavior Decreased immobility time in the tail suspension test. nih.gov Antidepressant-like effects.

Hepatoprotective Mechanisms

This compound exhibits significant hepatoprotective properties, particularly in the context of liver fibrosis, a common feature of non-alcoholic steatohepatitis (NASH). nih.gov Its mechanisms of action involve the direct amelioration of liver damage and the regulation of key signaling pathways involved in the fibrogenic process. nih.govsci-hub.se

Amelioration of Hepatic Fibrosis and Steatohepatitis in Animal Models

In a mouse model of NASH induced by a methionine- and choline-deficient diet, this compound administration significantly improved the pathological lesions associated with liver fibrosis. nih.govresearchgate.net Treatment with ICAB led to a marked reduction in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver injury. nih.gov Furthermore, it decreased hepatic levels of hydroxyproline, cholesterol, and triglycerides. nih.gov Histopathological analysis confirmed that ICAB limits collagen deposition and inhibits the activation of hepatic stellate cells (HSCs), which are the primary cells responsible for producing extracellular matrix proteins during fibrosis. nih.govsci-hub.se This is further supported by the reduced expression of the HSC activation marker α-smooth muscle actin (α-SMA). sci-hub.se

Regulation of Profibrogenic Factors and Signaling Pathways (e.g., miR-122/HIF-1α)

The antifibrotic effect of this compound is linked to its ability to modulate specific molecular pathways. nih.gov One critical pathway is the miR-122/HIF-1α signaling axis, which plays an important role in the progression of fibrosis. nih.gov Studies have shown that ICAB treatment can reverse the decreased levels of microRNA-122 (miR-122) and the over-expression of hepatic hypoxia-inducible factor-1 alpha (HIF-1α) observed in NASH models. nih.govsci-hub.se By regulating this pathway, ICAB suppresses multiple profibrogenic factors. nih.gov The expression of hepatic genes involved in liver fibrosis, including lysyl oxidase (LOX), transforming growth factor-beta 1 (TGF-β1), monocyte chemoattractant protein-1 (MCP-1), collagen type I alpha 1 (COL1α1), and tissue inhibitor of metalloproteinases 1 (TIMP-1), were all inhibited by ICAB treatment. nih.gov Additionally, ICAB was found to attenuate liver oxidative stress through the Nrf2 signaling pathway, further contributing to its hepatoprotective effects. nih.govsci-hub.se

Table 2: Hepatoprotective Effects of this compound in a NASH Mouse Model

Parameter Observation Implication
Liver Injury Markers Decreased serum ALT and AST. nih.gov Reduction of hepatocellular damage.
Fibrosis Markers Decreased hepatic hydroxyproline, α-SMA, LOX, TGF-β1, MCP-1, COL1α1, and TIMP-1. nih.govsci-hub.se Inhibition of hepatic stellate cell activation and collagen deposition.
Signaling Pathway Reversal of decreased miR-122 levels and overexpression of HIF-1α. nih.gov Regulation of a key profibrogenic signaling pathway.
Oxidative Stress Attenuation of liver oxidative stress via the Nrf2 pathway. nih.gov Antioxidative action contributing to liver protection.

Modulation of Metabolic Homeostasis

Research into the effects of this compound on metabolic regulation has primarily centered on its influence on lipid and glucose metabolism, with emerging evidence pointing to its interaction with key cellular energy sensors.

Regulation of Glucose Metabolism (e.g., Glycolysis, Gluconeogenesis)

Direct research exclusively investigating the effects of isolated this compound on glucose metabolism, including glycolysis and gluconeogenesis, is limited. However, studies on extracts containing ICAB and its broader chemical class, chlorogenic acids (CGAs), provide some context. CGAs are known to play a role in regulating glucose and lipid metabolism, which may help in treating conditions like hepatic steatosis, cardiovascular disease, and diabetes. researchgate.netqdu.edu.cn The hypoglycemic mechanism of the parent compound, chlorogenic acid, is thought to be related to the inhibition of the glucose-6-phosphate-shifting enzyme and the modulation of glucose transporters like SGLT-1 and GLUT-2. caldic.com

In a study identifying components of Cydonia oblonga Mill. with potential anti-diabetic properties, this compound was identified as a constituent of an extract that showed inhibitory activity against α-glucosidase, a key hydrolase involved in glucose metabolism. While this suggests a potential role for ICAB, the activity of the isolated compound was not independently verified in the study.

Influence on Lipid Metabolism

More substantial evidence is available regarding the influence of this compound on lipid metabolism. In vitro and in vivo studies have demonstrated its capacity to mitigate lipid accumulation.

In oleic acid-induced HepG2 cells, a model for non-alcoholic fatty liver disease (NAFLD), this compound was shown to attenuate lipid accumulation and reduce triacylglycerol levels. researchgate.net The mechanism behind this effect involves the modulation of key proteins and transcription factors involved in lipid synthesis (lipogenesis). Specifically, treatment with ICAB has been found to reduce the expression of lipogenesis-related proteins, including fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.net Concurrently, ICAB treatment has been observed to increase the expression of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid oxidation.

Table 1: Effect of this compound on Lipogenesis-Related Proteins
Protein/Transcription FactorFunctionEffect of this compound TreatmentReference
Fatty Acid Synthase (FAS)Key enzyme in fatty acid synthesisExpression Reduced researchgate.net
Acetyl-CoA Carboxylase (ACC)Rate-limiting enzyme in fatty acid synthesisExpression Reduced researchgate.net
PPARγTranscription factor promoting lipogenesisExpression Reduced researchgate.net
PPARαTranscription factor promoting fatty acid oxidationExpression Increased researchgate.net

These findings suggest that this compound influences lipid metabolism by concurrently suppressing pathways involved in fat synthesis and promoting pathways involved in fat breakdown.

Role in AMPK Pathway Activation

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. While direct evidence of isolated this compound activating this pathway is still emerging, several studies on extracts containing this compound point towards an indirect link.

For instance, a butanol fraction of Vigna angularis Ohwi and Ohashi, which was found to contain this compound, demonstrated an anti-adipogenesis effect that involved the activation of AMPK. researchgate.net Similarly, extracts from Kuding tea, which lists isochlorogenic acids A, B, and C as dominant polyphenolic compounds, were found to protect against obesity by reducing lipogenesis, possibly via AMPK pathway activation. semanticscholar.org It is theorized that dicaffeoylquinic acids (diCQA), the class to which ICAB belongs, may reduce the expression of hepatic lipogenic genes through the AMPK pathway. semanticscholar.org The parent compound, chlorogenic acid, has been shown to activate AMPK, thereby promoting lipid oxidation and suppressing cholesterol synthesis. nih.gov Although these studies are suggestive, further research is required to definitively establish a direct causative link between isolated this compound and the activation of the AMPK pathway.

Immunomodulatory Research

This compound has been investigated for its potential to modulate the immune system, with research focusing on its effects on immune cells and specific inflammatory signaling pathways.

Influence on Immune Cell Responses

The broader class of chlorogenic acids is recognized for its immunomodulatory effects. caldic.com Research on the parent compound, chlorogenic acid, has shown it can activate various immune cells, including T-cells, macrophages, and B-cells.

More specifically, a study involving a mouse model of lipopolysaccharide (LPS)-induced mastitis investigated the effects of this compound. The results showed that LPS-treated mice exhibited significantly reduced expression of CD3, a T-cell co-receptor, indicating a decrease in T lymphocyte infiltration in the mammary gland tissue. Treatment with this compound was shown to modulate this response, suggesting an influence on T-cell activity within an inflammatory context.

Modulation of Specific Immune Pathways (e.g., TLR4/NF-κB)

A key mechanism underlying the immunomodulatory and anti-inflammatory effects of many natural compounds is the modulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway. TLR4 is a receptor that recognizes pathogens and triggers inflammatory responses, often through the activation of the transcription factor NF-κB.

In vitro and in vivo studies have demonstrated that this compound can effectively suppress this pathway when activated by LPS. In a study on bovine mammary epithelial cells (MAC-T) and a mouse mastitis model, the combined administration of quinic acid and this compound significantly suppressed the LPS-induced expression and phosphorylation of key components of the NF-κB pathway, including IκBα and p65. This treatment also inhibited the nuclear translocation of NF-κB, a critical step in its activation. The study concluded that these compounds synergistically inhibit the inflammatory response through the modulation of the NF-κB pathway and the associated NLRP3 inflammasome. Furthermore, extracts containing this compound have been noted to modulate the TLR4/MyD88-dependent NF-κB signaling pathway. semanticscholar.org

Table 2: Effect of this compound on NF-κB Pathway Components in an LPS-Induced Inflammation Model
Pathway ComponentRole in PathwayEffect of this compound (+ Quinic Acid) TreatmentReference
Phospho-p65 (p-p65)Active form of NF-κB subunitLevels Markedly Decreased
Phospho-IκBα (p-IκBα)Phosphorylated inhibitory protein, leading to NF-κB releaseLevels Markedly Decreased
NF-κB Nuclear TranslocationMovement of NF-κB to the nucleus to activate gene expressionInhibited

These findings highlight the potential of this compound to act as an anti-inflammatory agent by targeting the TLR4/NF-κB signaling cascade.

Effects on Rumen Fermentation and Microbiota in Animal Models

Research into the effects of isochlorogenic acids on ruminant digestion has highlighted their potential to modulate rumen fermentation and the microbial ecosystem. While studies often refer to "isochlorogenic acid" (ICGA) without specifying the exact isomer, the findings provide valuable insights into the activities of this class of compounds, including this compound.

An in vivo study investigating the effects of supplementing the diet of Hu lambs with 0.1% isochlorogenic acid (ICGA) revealed significant alterations in rumen fermentation parameters across different physiological stages (estrus, pregnancy, and lactation). nih.govnih.gov During the estrus stage, lambs receiving the ICGA supplement showed a significantly higher concentration of ammonia (B1221849) nitrogen (NH3-N) compared to the control group. nih.govnih.gov In the pregnancy stage, the total volatile fatty acid (VFA) concentration was significantly higher in the ICGA group. nih.govnih.gov Furthermore, the ratio of acetic acid to propionic acid (A/P) was notably elevated in the ICGA-supplemented lambs during the estrus stage. nih.govnih.gov

The study also analyzed the rumen microbiota through 16S rDNA sequencing. The addition of ICGA to the diet was found to optimize the microbial flora by increasing the relative abundance of the phylum Bacteroidota while reducing the relative abundance of Firmicutes. nih.gov This shift in the microbial community structure suggests that isochlorogenic acid can influence the digestive efficiency and health of the host animal. nih.gov

Table 1: Effects of Isochlorogenic Acid (ICGA) on Rumen Fermentation Parameters in Ewes (in vivo)
ParameterPhysiological StageControl GroupICGA GroupP-Value
Ammonia Nitrogen (NH3-N) EstrusLowerSignificantly Higher<0.05
Total Volatile Fatty Acids (VFAs) PregnancyLowerSignificantly Higher<0.05
Acetic Acid/Propionic Acid (A/P) Ratio EstrusLowerSignificantly Higher<0.05

In vitro fermentation experiments using sheep rumen fluid have further corroborated these findings. One such study evaluated the effects of adding different concentrations of ICGA (from 0.03% to 0.20%) to a sheep's basic diet. mdpi.com The results demonstrated that appropriate amounts of ICGA could significantly enhance the fermentation process. Specifically, after 12 hours of fermentation, the concentrations of butyric acid and total volatile fatty acids were significantly higher in the groups treated with 0.09%, 0.12%, and 0.20% ICGA compared to the control. mdpi.com After 48 hours, the ratio of acetate (B1210297) to propionate (B1217596) was significantly higher in the 0.09% and 0.12% ICGA treatment groups, while the ammonia nitrogen concentration was significantly lower. mdpi.com These results suggest that isochlorogenic acid can improve the in vitro dry matter degradation rate and beneficially alter the production of volatile fatty acids. mdpi.com

Table 2: Effects of Isochlorogenic Acid (ICGA) on Rumen Fermentation (in vitro)
ParameterFermentation TimeICGA ConcentrationObservation vs. Control
Butyric Acid 12 h0.09%, 0.12%, 0.20%Significantly Higher
Total Volatile Fatty Acids 12 h0.09%, 0.12%, 0.20%Significantly Higher
Acetate/Propionate Ratio 48 h0.09%, 0.12%Significantly Higher
Ammoniacal Nitrogen 48 h0.09%, 0.12%Significantly Lower
Gas Production 48 h0.09%, 0.12%, 0.20%Significantly Higher
Dry Matter Degradation Rate 48 h0.12%Significantly Higher

Other Investigated Biological Activities

While direct studies focusing exclusively on the antiplatelet aggregation activity of this compound are limited, research on the broader class of chlorogenic and dicaffeoylquinic acids provides strong evidence for this biological effect. Chlorogenic acid, a closely related parent compound, has been shown to inhibit platelet aggregation in a dose-dependent manner. nih.govresearchgate.net It effectively suppresses platelet secretion and aggregation induced by various agonists, including ADP, collagen, and arachidonic acid. nih.govresearchgate.net

The mechanism behind this activity involves the A2A receptor/adenylate cyclase/cAMP/PKA signaling pathway. researchgate.net Chlorogenic acid increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are known intracellular calcium antagonists that inhibit aggregation. nih.govmdpi.com By elevating these molecules, it interferes with the signaling cascade that leads to platelet activation and thrombus formation. nih.govmdpi.com Additionally, chlorogenic acid can suppress the production of thromboxane (B8750289) A2, a potent platelet aggregation-inducing molecule, by inhibiting the cyclooxygenase (COX)-1 enzyme. mdpi.com

Although specific data for this compound is scarce, it is noteworthy that dicaffeoylquinic acid (DCQA) isomers with caffeoyl groups at the C-4 position, such as this compound (3,4-DCQA), are suggested to have stronger physiological activities than other isomers like isochlorogenic acid A (3,5-DCQA). mdpi.com This suggests that this compound likely possesses significant antiplatelet activity, consistent with its structural class.

Research on isochlorogenic acid A (3,5-dicaffeoylquinic acid) has revealed its role in promoting melanin (B1238610) synthesis, an activity that may have relevance for understanding the function of its isomers. In a study using B16 melanoma cells, isochlorogenic acid A was found to upregulate intracellular melanin production in both a time- and dose-dependent manner. nih.govresearchgate.net

The underlying mechanism involves the activation of the β-catenin signaling pathway. nih.govresearchgate.net This pathway is known to play a crucial role in melanogenesis by regulating the microphthalmia-associated transcription factor (MITF), which is the primary transcription factor for key melanogenic enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). nih.gov The findings indicate that isochlorogenic acid A accelerates melanin synthesis by mediating this specific signaling cascade, suggesting a potential role for dicaffeoylquinic acid isomers in the regulation of pigmentation. nih.govresearchgate.net

Structure Activity Relationships and Rational Design

Comparative Analysis of Isochlorogenic Acid B Isomers and Derivatives

This compound, or 3,4-di-O-caffeoylquinic acid, is one of several dicaffeoylquinic acid (diCQA) isomers, including isochlorogenic acid A (3,5-diCQA) and isochlorogenic acid C (4,5-diCQA). The specific positioning of the two caffeoyl groups on the quinic acid core is crucial and results in differing biological activities among these isomers.

Research has shown that this compound is a more potent inhibitor of the transient receptor potential vanilloid 3 (TRPV3) channel than its isomer, isochlorogenic acid A. nih.govresearchgate.net In one study, this compound exhibited an IC₅₀ value of 0.9 ± 0.3 μmol/L for TRPV3 inhibition, approximately three times more potent than isochlorogenic acid A, which had an IC₅₀ of 2.7 ± 1.3 μmol/L. nih.govnih.gov This enhanced activity suggests that the 3,4-substitution pattern is particularly favorable for interaction with this specific channel. nih.gov Furthermore, this compound was capable of rescuing keratinocyte death induced by a TRPV3 agonist. nih.govresearchgate.net

In the context of kallikrein 5 (KLK5) inhibition, relevant for skin conditions like rosacea, this compound demonstrated inhibitory activity, similar to its isomers A and C. mdpi.com This indicates that while the diCQA structure is important for this activity, the specific isomerism may be less critical than for TRPV3 inhibition. Notably, chlorogenic acid, a monocaffeoylquinic acid, did not significantly inhibit KLK5, highlighting that the presence of two caffeoyl moieties is a key structural requirement for this particular biological effect. mdpi.com

Regarding antioxidant capacity, the diCQA isomers (A, B, and C) generally exhibit stronger activity than monocaffeoylquinic acids. oup.com In studies evaluating the alleviation of oxidative stress in cells, isochlorogenic acids A, B, and C all significantly improved cell viability, with no significant difference observed among them at a 200 mM concentration. semanticscholar.org However, in ABTS free radical scavenging tests, isochlorogenic acid C was found to be the most effective among the isomers. e-fas.org

Table 1: Comparative Inhibitory Activity of Isochlorogenic Acid Isomers This table is interactive. You can sort and filter the data.

Compound Target Activity (IC₅₀) Source
This compound TRPV3 0.9 ± 0.3 μmol/L nih.govresearchgate.netnih.gov
Isochlorogenic acid A TRPV3 2.7 ± 1.3 μmol/L nih.govresearchgate.netnih.gov
This compound KLK5 Active Inhibitor mdpi.com
Isochlorogenic acid A KLK5 Active Inhibitor mdpi.com
Isochlorogenic acid C KLK5 Active Inhibitor mdpi.com
Chlorogenic acid KLK5 Not significant mdpi.com
Isochlorogenic acid C ABTS Radical 12.4 ± 0.1 μM e-fas.org
Isochlorogenic acid A ABTS Radical > Ascorbic Acid e-fas.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov In the investigation of new therapeutic agents, QSAR models are invaluable for predicting the activity of untested chemicals and guiding drug design. nih.govcnjournals.com

A notable application of this method led to the identification of this compound as a potential inhibitor of phosphodiesterase type-5 (PDE-5), an enzyme implicated in erectile dysfunction. nih.govbiocrick.com In this research, a three-dimensional QSAR (3D-QSAR) model was developed using a set of known PDE-5 inhibitors. nih.gov This validated model, which defines the key structural features required for inhibition, was then used to perform a virtual screening of a traditional Chinese medicine database. nih.govbiocrick.com Through this screening, this compound was pinpointed as a promising inhibitory compound, demonstrating the power of QSAR in identifying novel candidates from large chemical libraries. nih.govchemfaces.comphytopurify.com This approach not only accelerates the discovery process but also provides insights into the pharmacophore required for the desired biological effect.

In Silico Screening and Molecular Docking Studies

In silico methods, such as molecular docking, are essential tools in modern drug discovery for predicting how a ligand (like this compound) binds to the active site of a target protein. elsevier.es These computational simulations provide detailed insights into the binding affinity and specific molecular interactions that stabilize the ligand-protein complex.

Molecular docking analyses were central to identifying this compound as a potent potential inhibitor of the PDE-5 enzyme. nih.govbiocrick.com The docking simulations predicted that this compound fits favorably into the catalytic site of PDE-5. chemfaces.comphytopurify.com The stability of this interaction was attributed to the formation of key hydrogen bonds with specific amino acid residues in the enzyme's active site. nih.govbiocrick.com The analysis identified that the interaction between this compound and PDE-5 is stabilized by hydrogen bonds with residues ASN662, SER663, and GLN817. nih.govbiocrick.comchemfaces.comphytopurify.com The interaction with GLN817, in particular, is considered highly important for ligand binding in PDE-5. elsevier.es

Similarly, docking studies were used to understand the inhibition of the TRPV3 channel by this compound and its isomer, isochlorogenic acid A. These studies revealed that two residues, T636 and F666, were critical for the binding of both isomers to the channel, providing a structural basis for their inhibitory activity. nih.govnih.gov

Table 2: Molecular Docking Summary for this compound and Isomers This table is interactive. You can sort and filter the data.

Compound Protein Target Key Interacting Residues Predicted Activity Source
This compound PDE-5 ASN662, SER663, GLN817 Potential Inhibitor nih.govbiocrick.comchemfaces.comphytopurify.com
This compound TRPV3 T636, F666 Inhibitor nih.govnih.gov
Isochlorogenic acid A TRPV3 T636, F666 Inhibitor nih.govnih.gov

Design and Synthesis of this compound Analogues for Enhanced Activity

The identification of this compound as a promising scaffold for enzyme inhibition has prompted the rational design and synthesis of analogues to enhance its activity and specificity. The structural information gleaned from QSAR and molecular docking studies provides a roadmap for these chemical modifications.

Following the identification of this compound as a potential PDE-5 inhibitor, a de novo design approach was employed to create novel derivatives. nih.govbiocrick.com This computational method generated 47 derivatives based on the structure of this compound. chemfaces.comphytopurify.com These new structures were then evaluated for their ability to fit the established pharmacophore model for PDE-5 inhibition. nih.gov Seven of these designed derivatives were found to map successfully onto the pharmacophore, indicating they were highly promising leads for potent PDE-5 inhibition. biocrick.comchemfaces.comphytopurify.com Ultimately, eight novel lead compounds were identified that showed favorable interactions with the key amino acid residues in the PDE-5 active site. nih.gov

While direct synthesis of these specific this compound derivatives is a subject for further research, the synthesis of analogues of the broader chlorogenic acid family is well-documented. These synthetic strategies often involve modifying the hydroxyl and carboxyl groups on the quinic acid moiety or the phenolic hydroxyl groups on the caffeic acid portion to improve metabolic stability and biological activity. oup.com Such established synthetic pathways could be adapted for the creation of the novel this compound derivatives designed in silico.

Pharmacokinetics and Metabolic Pathways in Biological Systems Excluding Human Clinical Data

Absorption and Distribution Studies in Animal Models

Research indicates that dicaffeoylquinic acids (DCQAs), the class of compounds that includes isochlorogenic acid b, are absorbed in the gastrointestinal tract. Following oral administration, these compounds and their metabolites can be detected in plasma and various tissues.

Absorption: Studies using Caco-2 cell models, which mimic the intestinal barrier, have shown moderate absorption for 3,4-DCQA. frontiersin.org In animal models, DCQAs are primarily absorbed in the small intestine. mdpi.com One study involving an in-situ intestinal perfusion in rats demonstrated that related chlorogenic acids are absorbed, with about 8% of the perfused amount being taken up from the small intestine. researchgate.net However, the bioavailability of these larger molecules can be limited compared to their smaller constituent parts, like caffeic acid. nih.gov

Distribution: Once absorbed, this compound and its metabolites are distributed to various organs. A detailed metabolic profiling study in Sprague-Dawley rats given an oral dose of 3,4-DCQA identified the parent compound and its metabolites in plasma, urine, feces, and various tissues, indicating systemic distribution. nih.gov In a study on the related isomer, 3,5-DCQA, metabolites were found in the kidney, lung, liver, spleen, and heart of rats, with the highest number of metabolites detected in the kidney, suggesting it may be a primary organ for metabolism and/or elimination. frontiersin.org No metabolites were detected in the brain in that particular study. frontiersin.org Similarly, after oral administration of an extract containing various DCQA isomers to rats, the compounds were detected in several tissues. frontiersin.org

In a study where mice were orally administered 3,4-DCQA, the compound exerted systemic effects, further supporting its absorption and distribution from the gut into the circulation. nih.govcaymanchem.com

Table 1: Pharmacokinetic Parameters of Dicaffeoylquinic Acid (DCQA) Isomers in Rats (Data represents findings for various DCQA isomers as specific data for this compound is limited)

CompoundAnimal ModelTime to Max. Concentration (tmax)Half-life (t1/2)Reference
3,5-DCQARat10 - 70.2 min~7.4 - 10 h frontiersin.org
4,5-DCQARatNot specified~7.4 - 10 h frontiersin.org
3,4-DCQARatNot specified~7.4 - 10 h frontiersin.org
1,5-DCQARatNot specified1.4 h (IV admin) nih.gov

Biotransformation and Metabolite Identification (e.g., hydrolyzation, conjugation)

This compound undergoes extensive biotransformation after administration. The metabolic processes primarily aim to increase the water solubility of the compound to facilitate its excretion. A comprehensive study on rats identified 67 different metabolites of 3,4-DCQA. nih.gov

The major metabolic reactions observed in animal models include:

Hydrolysis: The ester bonds linking the caffeic acid and quinic acid moieties are cleaved, breaking down the parent compound into caffeic acid and quinic acid. frontiersin.org This can occur in the intestinal tract. researchgate.net

Methylation: The catechol (dihydroxy-benzene) structure of the caffeic acid portions is a primary target for methylation, catalyzed by enzymes like catechol-O-methyltransferase (COMT). nih.gov This results in ferulic acid and isoferulic acid derivatives.

Conjugation: To further increase polarity, the parent compound and its metabolites undergo phase II conjugation reactions.

Glucuronidation: Glucuronic acid is attached to the molecule. nih.govnih.gov

Sulfate (B86663) Conjugation (Sulfation): A sulfate group is added. nih.gov

Hydrogenation (Reduction): The double bond in the caffeic acid side chain can be reduced. frontiersin.orgnih.gov

Other modifications: Additional observed transformations include hydration, dehydroxylation, and dehydrogenation. nih.gov

A study on the related 1,5-DCQA isomer in rats identified numerous metabolites resulting from methylation and glucuronidation in the liver and small intestine. nih.gov Similarly, metabolic profiling of 3,5-DCQA in rats revealed metabolites formed through hydrolysis, methylation, glucuronidation, and conjugation with glycine (B1666218) and sulfate. frontiersin.org These pathways are considered general for DCQAs and are thus highly relevant for this compound. frontiersin.org

Table 2: Major Metabolic Pathways and Metabolites of 3,4-Dicaffeoylquinic Acid in Rats

Metabolic PathwayDescriptionResulting Metabolites (Examples)Reference
HydrolysisCleavage of ester bondsCaffeic acid, Quinic acid frontiersin.orgnih.gov
MethylationAddition of a methyl group to hydroxyl groupsFerulic acid derivatives, Isoferulic acid derivatives nih.govnih.gov
Glucuronide ConjugationAttachment of glucuronic acid3,4-DCQA-glucuronide, Caffeic acid-glucuronide nih.govnih.gov
Sulfate ConjugationAttachment of a sulfate group3,4-DCQA-sulfate, Caffeic acid-sulfate frontiersin.orgnih.gov
HydrogenationReduction of double bondsDihydrocaffeic acid derivatives nih.gov
DehydroxylationRemoval of a hydroxyl groupm-coumaric acid derivatives nih.gov

Excretion Profiles

Following metabolism, this compound and its various metabolites are eliminated from the body through urine and feces. frontiersin.orgnih.gov The extensive conversion to more water-soluble conjugates like glucuronides and sulfates facilitates renal clearance.

Studies on DCQAs and related chlorogenic acids in rats and dogs show that urinary excretion is a significant elimination route. nih.govnih.gov In a study on chlorogenic acid in beagle dogs, over 67% of the intravenously administered dose was excreted in urine as the unchanged parent compound, with less than 3% found in feces. nih.gov For orally administered DCQAs, which undergo more extensive metabolism, a variety of metabolites are found in both urine and feces. nih.govnih.gov The presence of metabolites in feces points to biliary excretion into the gut and/or the action of gut microbiota on unabsorbed compounds.

The elimination of DCQA isomers is considered moderate, with half-lives reported to be in the range of 7.4 to 10 hours in rats for several isomers. frontiersin.org

Future Perspectives and Research Directions

Elucidation of Novel Molecular Targets and Signaling Networks

Future research must prioritize the identification and characterization of novel molecular targets and the intricate signaling networks modulated by isochlorogenic acid b. Current understanding has largely centered on its anti-inflammatory properties, which are linked to the modulation of well-established inflammatory pathways. For instance, this compound has been shown to inhibit the nuclear factor kappa-B (NF-κB) signaling pathway and the NOD-like receptor 3 (NLRP3) inflammasome. nih.gov This inhibition leads to a downstream reduction in the production of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

While the modulation of the NF-κB pathway is a significant finding, it is a common mechanism for many polyphenolic compounds. frontiersin.orgmdpi.com Therefore, future studies should aim to uncover more specific targets to understand the unique therapeutic profile of this compound. Advanced proteomics and transcriptomics approaches could be employed to screen for novel protein interactions and gene expression changes in cells treated with the compound.

Research on related isomers, like isochlorogenic acid A, has revealed inhibitory effects on pathways such as the FAK/PI3K/AKT/mTOR and HMGB1/TLR4/NF-κB signaling cascades. frontiersin.orgnih.gov This suggests that this compound may also influence these or other related pathways involved in cell proliferation, adhesion, and inflammatory responses. frontiersin.orgfrontiersin.org Investigating its effects on the mitogen-activated protein kinase (MAPK) pathways (including ERK1/2, JNK, and p38), which are also critical in inflammation and cellular stress responses, would be a valuable avenue for research. frontiersin.orgnih.gov A comprehensive mapping of its interactions will provide a stronger mechanistic basis for its therapeutic applications. mdpi.com

Investigation of Synergistic Effects with Other Bioactive Compounds

Exploring the synergistic potential of this compound with other bioactive compounds is a promising strategy to enhance therapeutic efficacy. Combining natural compounds can often lead to improved activity at lower concentrations, potentially reducing side effects and overcoming resistance mechanisms.

A notable study has already demonstrated a synergistic effect between this compound and quinic acid. nih.govbohrium.com Their combined treatment was significantly more effective at reducing inflammatory responses and pyroptosis in both cell culture (MAC-T cells) and mouse mammary gland models than either compound alone. nih.gov The synergy was linked to a more potent inhibition of the NF-κB pathway and the NLRP3 inflammasome. nih.gov This finding highlights the importance of investigating combinations of plant-derived active ingredients. nih.gov

Conversely, research on the related isochlorogenic acid A has shown that its combination with chlorogenic acid resulted in an antagonistic effect on inhibiting human neutrophil elastase, whereas its combination with quercetin (B1663063) produced a synergistic effect. mdpi.com This indicates that the nature of the interaction is highly dependent on the specific compounds involved.

Future research should systematically screen for synergistic interactions between this compound and a wider range of compounds. This could include other polyphenols, flavonoids, and even conventional drugs. For example, given its anti-inflammatory and antioxidant properties, investigating its synergy with compounds like curcumin, resveratrol, or epigallocatechin gallate (EGCG) in the context of chronic inflammatory diseases or oxidative stress-related conditions could yield significant results. nih.gov Such studies should employ methodologies like the combination index (CI) analysis to quantitatively assess whether the observed effects are synergistic, additive, or antagonistic. mdpi.com

Advanced In Vivo Model Studies for Comprehensive Biological Efficacy

While in vitro studies provide essential mechanistic insights, their findings must be validated and expanded upon through comprehensive in vivo studies. cjnmcpu.com Much of the current research on isochlorogenic acids has been conducted in vitro or in simple animal models of acute inflammation. cjnmcpu.comnih.gov To fully assess the therapeutic potential of this compound, future research must utilize more advanced and clinically relevant in vivo models.

The successful use of a lipopolysaccharide (LPS)-induced mastitis model in mice has provided initial in vivo evidence for the anti-inflammatory efficacy of this compound in combination with quinic acid. nih.gov Similarly, studies on the isomer isochlorogenic acid A have used murine models of triple-negative breast cancer and rat models of carbon tetrachloride-induced liver fibrosis to demonstrate its in vivo efficacy. frontiersin.orgnih.gov

Future investigations should progress towards using more sophisticated models that better replicate human diseases. This could include:

Genetically Engineered Mouse Models (GEMMs): These models can simulate the genetic basis of complex diseases like cancer or neurodegenerative disorders, allowing for a more accurate assessment of therapeutic efficacy.

Chronic Disease Models: Evaluating the effects of long-term administration of this compound in models of chronic diseases, such as atherosclerosis, diabetes, or chronic inflammatory conditions, is essential. nih.gov

Humanized Mouse Models: For immunological studies, mice engrafted with human cells or tissues can provide more relevant data on how this compound might modulate the human immune system.

These advanced in vivo studies are critical for understanding the pharmacokinetics, biodistribution, and long-term biological efficacy of this compound, paving the way for potential clinical translation. nih.gov

Table 1: Summary of Research Findings and Future Directions for this compound

Research Area Key Findings Future Research Directions
Molecular Targets & Signaling Networks Inhibits NF-κB pathway and NLRP3 inflammasome, reducing proinflammatory cytokines. nih.gov - Utilize proteomics and transcriptomics to identify novel molecular targets.- Investigate effects on other signaling pathways like MAPK and PI3K/AKT. frontiersin.orgfrontiersin.org
Synergistic Effects Demonstrates synergy with quinic acid in reducing inflammation and pyroptosis. nih.gov - Systematically screen for synergy with other polyphenols (e.g., curcumin, resveratrol) and conventional drugs.- Quantify interactions using methods like the Combination Index (CI). mdpi.com

| In Vivo Model Studies | Efficacy shown in acute inflammation models (e.g., LPS-induced mastitis in mice). nih.gov | - Employ advanced models like Genetically Engineered Mouse Models (GEMMs) and chronic disease models.- Conduct long-term studies to assess comprehensive biological efficacy and safety. cjnmcpu.comnih.gov |

Table 2: Compound Names Mentioned in the Article

Compound Name
Artemetin
Caffeic acid
Chlorogenic acid
Chrysoerilol
Cryptochlorogenic acid
Curcumin
1,3-O-dicaffeoylquinic acid
Epigallocatechin gallate (EGCG)
Isochlorogenic acid A
This compound
Isochlorogenic acid C
Luteolin
Neochlorogenic acid
Quercetin
Quinic acid

Q & A

Basic Research Questions

Q. How can researchers differentiate Isochlorogenic Acid B from its isomers (e.g., IsoCA-A and IsoCA-C) in plant extracts?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) for isomer separation. IsoCA-B (3,4-dicaffeoylquinic acid) is distinguished by retention time and fragmentation patterns. For example, a C18 column with acetonitrile-0.1% formic acid gradient elution at 327 nm can resolve IsoCA-B from IsoCA-A (3,5-dicaffeoylquinic acid) and IsoCA-C (4,5-dicaffeoylquinic acid) . Relative correction factors (RCFs) in quantitative analysis of multi-components via a single marker (QAMS) can further aid differentiation .

Q. What validated analytical methods are used to quantify IsoCA-B in complex matrices like herbal extracts?

  • Methodological Answer : A validated QAMS method with chlorogenic acid as an internal standard allows simultaneous quantification of IsoCA-B and related phenolics. For instance, using a Diamonsil® C18 column (4.6 × 250 mm, 5 μm), detection at 327 nm, and RCFs (e.g., 0.585 for IsoCA-B relative to rutin) ensures accuracy. This approach avoids requiring individual reference standards for each compound .

Q. How do extraction protocols influence IsoCA-B yield from plant materials?

  • Methodological Answer : Ultrasonic-assisted extraction (UAE) with methanol-water (70:30, v/v) optimizes IsoCA-B recovery. Parameters like solvent ratio, extraction time (e.g., 30–60 min), and temperature (40–60°C) should be standardized using response surface methodology (RSM) to maximize yield while minimizing degradation .

Advanced Research Questions

Q. What are the primary metabolic pathways of IsoCA-B in vivo, and how do its metabolites influence bioactivity?

  • Methodological Answer : In rats, IsoCA-B undergoes hydrolysis, dehydroxylation, and conjugation (e.g., glucuronidation, sulfation). Metabolites are identified via UHPLC-Q-Exactive Orbitrap MS in plasma, urine, and feces. For example, hydrogenated and methylated derivatives dominate systemic circulation and may contribute to observed antioxidant or anti-inflammatory effects . Pharmacokinetic studies should track time-dependent metabolite profiles to correlate with activity .

Q. How can researchers resolve contradictions in IsoCA-B’s antioxidant efficacy across different assay systems?

  • Methodological Answer : Discrepancies (e.g., high DPPH scavenging but moderate O2⁻ inhibition) arise from assay-specific reactivity. Standardize assays using orthogonal methods:

  • DPPH/ABTS : Measure radical scavenging at 517 nm/734 nm.
  • Cellular models : Use H2O2-induced oxidative stress in HEK 293T cells, monitoring SOD, CAT, and GSH levels via qPCR and ELISA .
  • In vivo models : Zebrafish embryos assess ROS reduction and developmental toxicity . Triangulating data across models clarifies context-dependent efficacy .

Q. What experimental designs are critical for elucidating IsoCA-B’s anti-inflammatory mechanisms in disease models?

  • Methodological Answer : In murine liver fibrosis models, combine IsoCA-B treatment with pathway-specific inhibitors (e.g., AMPK/MAPK/STAT3 inhibitors). Use Western blotting to quantify TGF-β1, Smad2/3, and NF-κB p65 levels. RNA-seq or phosphoproteomics can map upstream/downstream signaling cascades . Dose-response studies (e.g., 10–100 μM) validate target engagement .

Q. How can researchers address challenges in reproducibility when studying IsoCA-B’s bioactivity?

  • Methodological Answer :

  • Purity verification : Source IsoCA-B with ≥98% purity (HPLC-UV/MS) to exclude co-eluting isomers .
  • Batch consistency : Use QAMS to ensure multi-component consistency in plant-derived extracts .
  • Cell line validation : Authenticate cell lines (e.g., HEK 293T) via STR profiling and mycoplasma testing .

Data Contradiction Analysis

Q. Why do studies report variable correlation coefficients between IsoCA-B and antioxidant activity?

  • Methodological Answer : Correlation strength (e.g., r = 0.57 in coffee flowers vs. r = 0.92 in HEK 293T cells) depends on matrix complexity and co-occurring compounds. Partial least squares regression (PLSR) or PCA can isolate IsoCA-B’s contribution from synergistic/antagonistic interactions with other phenolics (e.g., chlorogenic acid, rutin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.